molecular formula C15H23NO2S B12388262 (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine

(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine

Cat. No.: B12388262
M. Wt: 281.4 g/mol
InChI Key: GZVBVBMMNFIXGE-AWEZNQCLSA-N
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Description

(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methylsulfonylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Methylsulfonylphenyl Group: This step involves the introduction of the 3-methylsulfonylphenyl group onto the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable sulfonylating agent.

    Addition of the Propyl Group: The final step involves the addition of the propyl group to the piperidine ring. This can be accomplished through an alkylation reaction using a propyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale of production, either batch or continuous flow synthesis methods can be employed.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.

    Chemical Research: The compound can serve as a model compound for studying the reactivity and properties of piperidine derivatives.

    Industrial Applications: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(3-methylphenyl)-1-propylpiperidine: Similar structure but lacks the sulfonyl group.

    (3R)-3-(3-methylsulfonylphenyl)-1-ethylpiperidine: Similar structure but with an ethyl group instead of a propyl group.

    (3R)-3-(3-methylsulfonylphenyl)-1-butylpiperidine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine is unique due to the presence of the 3-methylsulfonylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m0/s1

InChI Key

GZVBVBMMNFIXGE-AWEZNQCLSA-N

Isomeric SMILES

CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)S(=O)(=O)C

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

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